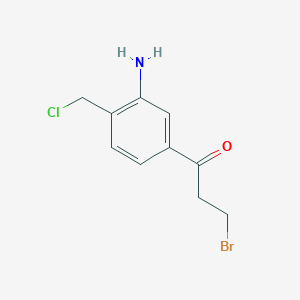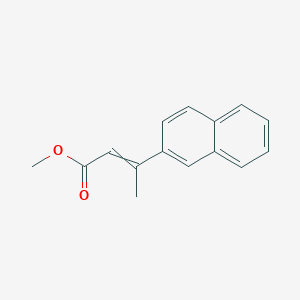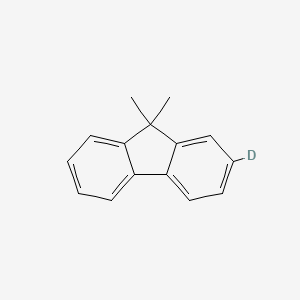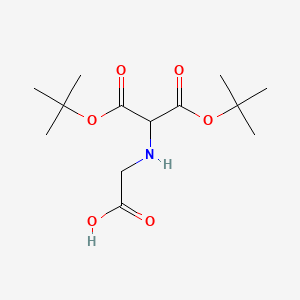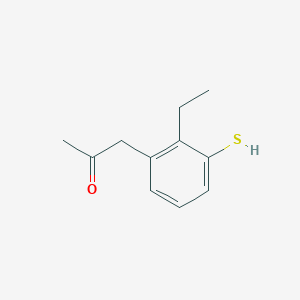
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxymethyl group, and a propanone moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl and propanone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical properties and reactivity.
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: This compound has a hydroxyl group in a different position on the benzene ring, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11FO2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
1-[4-fluoro-3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChI-Schlüssel |
XSKQKJMTORPBJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


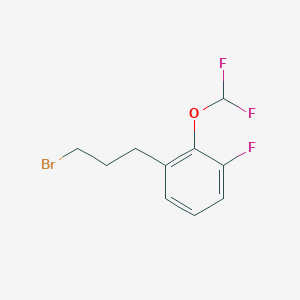
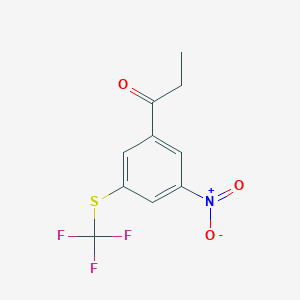
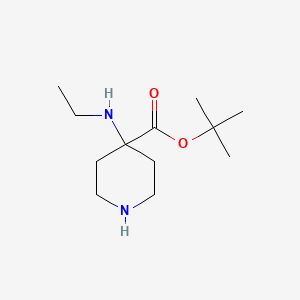
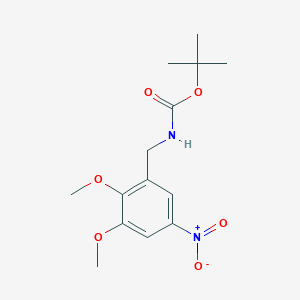


![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)

